HAMNO is classified as a small molecule inhibitor and is often referenced by its chemical identifiers, including NSC111847. It is primarily sourced from synthetic processes involving organic chemistry techniques. The compound has garnered attention in the field of medicinal chemistry due to its interactions with DNA repair mechanisms and its implications in cancer therapeutics.
The synthesis of HAMNO typically involves a condensation reaction between 2-hydroxybenzaldehyde and 2-naphthylamine. The following steps outline the synthesis process:
In industrial settings, optimization of reaction conditions such as temperature, pressure, and the use of catalysts may be employed to enhance yield and purity.
HAMNO has a molecular formula of C15H13N1O1 and a molar mass of approximately 237.27 g/mol. Its structure features a naphthalene ring system with an imine linkage and a hydroxyl group, which are critical for its biological activity. The compound's molecular structure can be depicted as follows:
HAMNO participates in several notable chemical reactions:
HAMNO primarily targets the RPA70 subunit of replication protein A, which is essential for DNA replication and repair processes. The mechanism of action involves:
HAMNO exhibits several significant physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential applications in drug formulation .
HAMNO's primary applications lie within the realm of cancer research and therapy:
HAMNO (chemical name: (1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one; CAS 138736-73-9) emerged in the 1990s as a synthetic small-molecule inhibitor targeting protein-protein interactions. Its initial identification as NSC111847 in the National Service Center database marked its entry into anticancer research [10]. The compound gained academic significance when characterized as a potent and selective inhibitor of Replication Protein A (RPA), a heterotrimeric complex (RPA70, RPA32, RPA14) essential for DNA replication, repair, and stress response [2] [6]. Early studies revealed its unique mechanism: HAMNO binds the N-terminal domain of RPA70, disrupting RPA's interactions with downstream effectors like ATR (ataxia telangiectasia and Rad3-related protein) [6]. This mechanistic distinction from DNA-damaging agents positioned HAMNO as a novel tool for probing replication stress biology.
The compound's structural signature features a naphthalenone core conjugated with an imino-phenol group (SMILES: N(c3c(cccc3)O)\C=C1\c2c(cccc2)C=CC\1=O), enabling interactions with RPA’s DNA-binding domains [10]. Its physicochemical properties—including solubility in DMSO (10 mg/mL) and stability at 2–8°C—facilitated in vitro experimentation [6]. By the 2020s, HAMNO had transitioned from a biochemical tool to a therapeutic candidate, particularly for radiosensitization in nasopharyngeal carcinoma (NPC), reflecting its evolving role in translational oncology [2].
Table 1: Key Identifiers of HAMNO
Property | Value |
---|---|
IUPAC Name | (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one |
CAS Number | 138736-73-9 |
Molecular Formula | C₁₇H₁₃NO₂ |
Molecular Weight | 263.29 g/mol |
Alias | NSC111847 |
Solubility | DMSO (10 mg/mL) |
Primary Target | Replication Protein A (RPA) |
Despite its therapeutic promise, HAMNO’s mechanism exhibits context-dependent variability that complicates clinical translation. Key problematic areas include:
Differential Cellular Responses: In nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE2, S26, 5-8F), HAMNO inhibits colony formation by 40–80% at 20 μM. However, γ-H2AX staining (a DNA damage marker) intensifies disproportionately in S-phase cells, suggesting cell-cycle-dependent efficacy [2] [10]. This heterogeneity extends to 3D tumor spheroid models, where HAMNO reduces volume by 50–70% in UMSCC11B lines but shows minimal effects in non-malignant OKF4 cells [10]. Such selectivity underscores its therapeutic window but complicates predictive biomarker development.
Metabolic Reprogramming Effects: HAMNO impairs glycolytic flux in NPC cells, reducing ATP output by 30–50%. This energy stress activates AMPK/mTOR signaling, inducing pro-survival autophagy—a paradoxical resistance mechanism. When combined with chloroquine (an autophagy inhibitor), HAMNO’s radiosensitization efficacy synergistically increases tumor growth inhibition by 2.5-fold in vivo [2]. This illustrates the metabolic plasticity of cancer cells that exploit HAMNO-induced stress for adaptation.
RPA Complex Specificity: Although HAMNO targets RPA70’s protein-interaction domain, its efficacy varies with RPA subunit expression levels. Tumors with RPA1 overexpression (common in NPC) show heightened susceptibility, whereas isoforms lacking the N-terminal domain evade inhibition [2]. This highlights a molecular vulnerability tied to RPA stoichiometry.
Table 2: Cellular Responses to HAMNO Across Models
Cell Line/Model | HAMNO Effect (20 μM) | Key Observation |
---|---|---|
CNE2 (NPC) | 80% colony inhibition | Enhanced radiosensitivity |
UMSCC11B (HNSCC) | 70% tumor growth reduction | Pan-nuclear γ-H2AX induction |
OKF4 (Non-malignant) | <10% viability loss | Minimal γ-H2AX staining |
S26 3D Tumorspheres | 50% volume reduction | AMPK/mTOR pathway activation |
HAMNO’s action challenges classical reductionist views of drug-receptor interactions, revealing emergent complexities:
Downstream Signal Integration: HAMNO’s binding to RPA70 disrupts ATR-mediated phosphorylation of RPA32 at Ser33—a canonical DNA damage response [2] [10]. However, it concurrently induces autophagy via AMPK/mTOR and transcriptional upregulation of LC3B/Beclin1. This multilayered signaling cascade exemplifies strong emergence: the autophagy phenotype cannot be predicted solely from RPA inhibition but arises from system-level interactions between metabolic stress, gene regulation, and proteostasis networks [7].
Contextual Target Plasticity: The compound’s efficacy depends on pre-existing replication stress. In NPC cells with high basal RPA activity, HAMNO triggers synthetic lethality; in low-stress environments, compensatory autophagy dominates. This aligns with philosopher Robin Hendry’s framework of downward causation, where the tumor microenvironment (e.g., nutrient hypoxia) influences molecular outcomes of RPA engagement [7].
Paradigm of Functional Selectivity: Like a higher-order function in programming paradigms, HAMNO operates as a modular disruptor. Its core structure remains invariant, but its biological "output" varies with cellular "inputs" (e.g., RPA expression, metabolic state) [5]. This functional programming analogy clarifies why HAMNO resists binary classification as a pure RPA inhibitor—its effects emerge from dynamic interactions beyond target binding.
Table 3: Emergence Principles in HAMNO’s Mechanism
Emergence Concept | Manifestation in HAMNO | Theoretical Implication |
---|---|---|
Downward Causation | Tumor microenvironment modulates AMPK/autophagy response | Context dictates molecular outcome |
Signal Integration | RPA inhibition → Metabolic stress → Transcriptional autophagy activation | Non-linear pathway complexity |
Target Plasticity | Efficacy dependent on RPA1 overexpression and basal replication stress | Rejection of static target models |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7